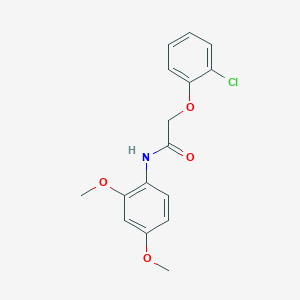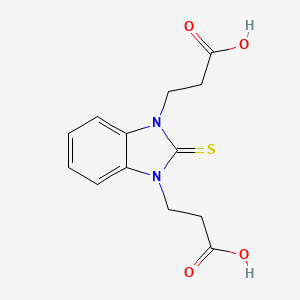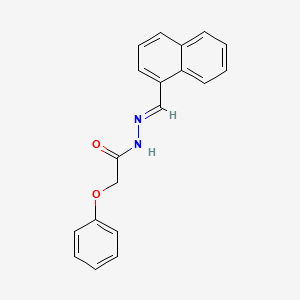
N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTA and has a molecular formula of C18H17N3S.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Catalysis
Highly active catalyst systems for polymerizing 2,6-dimethylphenol were studied, employing aromatic amine ligands and copper(I) chloride, which highlights the relevance of N-(2,4-dimethylphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine derivatives in polymer chemistry. The 4-aminopyridine/Cu(I) catalyst system demonstrated extreme efficiency in poly(2,6-dimethyl-1,4-phenylene ether) synthesis, showcasing the potential of such compounds in facilitating fast polymerization rates due to their relatively high basicity and less steric hindrance in coordination with Cu (Kim et al., 2018).
Domino Reactions in Organic Synthesis
The domino reactions of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes in the presence of different organic amines, including the exploration of secondary and primary amines, have been studied. This research signifies the role of compounds like this compound in the synthesis of dihydrothiophene derivatives and spirocyclic compounds through domino ring-opening/recyclization reactions (Sun et al., 2009).
Tautomeric Character and Quantum Chemistry
N-(Pyridin-2-yl)thiazol-2-amine, a closely related compound, showcases a versatile chemical functional unit with a dynamic tautomeric character and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties, highlighting its potential in therapeutically important species and the fundamental understanding of electron distribution and tautomeric preferences (Bhatia et al., 2013).
Anti-inflammatory Applications
The biological evaluation of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives for anti-inflammatory activity showcases the therapeutic potential of these compounds. Specifically, they exhibit direct inhibition of 5-lipoxygenase (LOX), a key enzyme in leukotrienes synthesis involved in inflammation-related diseases such as asthma and rheumatoid arthritis. This underscores the medicinal chemistry applications of this compound derivatives (Suh et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-3-4-14(12(2)9-11)18-16-19-15(10-20-16)13-5-7-17-8-6-13/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDRNAIBYLBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)



![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)



![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)